2-Phenylethyl (4-chloroanilino)(oxo)acetate
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Overview
Description
2-Phenylethyl (4-chloroanilino)(oxo)acetate is an organic compound that features a phenylethyl group, a 4-chloroanilino group, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl (4-chloroanilino)(oxo)acetate typically involves the reaction of 2-phenylethylamine with 4-chloroaniline and oxoacetic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl (4-chloroanilino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Phenylethyl (4-chloroanilino)(oxo)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenylethyl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl acetate: This compound has a similar phenylethyl group but lacks the 4-chloroanilino and oxoacetate moieties.
4-Chloroaniline: This compound contains the 4-chloroanilino group but lacks the phenylethyl and oxoacetate groups.
Uniqueness
2-Phenylethyl (4-chloroanilino)(oxo)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
69066-49-5 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-phenylethyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C16H14ClNO3/c17-13-6-8-14(9-7-13)18-15(19)16(20)21-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) |
InChI Key |
PLXQMENXOMHKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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